molecular formula C11H14ClNO2 B3015966 Tert-butyl 3-amino-4-chlorobenzoate CAS No. 873852-20-1

Tert-butyl 3-amino-4-chlorobenzoate

Cat. No. B3015966
M. Wt: 227.69
InChI Key: IUDMCRKDUAROBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS Number: 873852-20-1 . It has a molecular weight of 227.69 . The compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-amino-4-chlorobenzoate . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-chlorobenzoate is a powder that is stored at room temperature . It has a molecular weight of 227.69 .

Scientific Research Applications

1. Enantioselective Fluorescence Sensing

Tert-butyl derivatives have been used in the development of fluorescence sensors. For instance, a compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid was employed in a highly fluorescent scandium complex for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).

2. Asymmetric Synthesis of Amines

Tert-butyl derivatives play a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butyl compounds, are versatile intermediates for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

3. NMR Tag for High-Molecular-Weight Systems

O-tert-Butyltyrosine, an unnatural amino acid derived from tert-butyl compounds, has been used as an NMR tag. Its properties allow for easy detection in NMR spectra, useful in protein research and quantitative measurements of ligand binding affinities (Chen et al., 2015).

4. Synthesis of Novel Amino Acids and Peptides

Tert-butyl derivatives have been utilized in the synthesis of novel amino acids and peptides, playing a pivotal role in medicinal chemistry and probe development. For instance, perfluoro-tert-butyl hydroxyproline derivatives, synthesized for use in 19F NMR, demonstrate the versatility of tert-butyl compounds in peptide chemistry (Tressler & Zondlo, 2014).

5. Synthesis of Hyperbranched Polyimides

Tert-butyl compounds have been used in synthesizing hyperbranched polyimides. A novel triamine with a tert-butyl side group was synthesized and polymerized, demonstrating the utility of tert-butyl derivatives in creating materials with specific properties (Lang et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-amino-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDMCRKDUAROBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4-chlorobenzoate

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